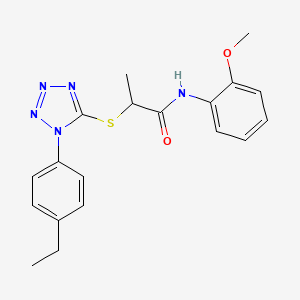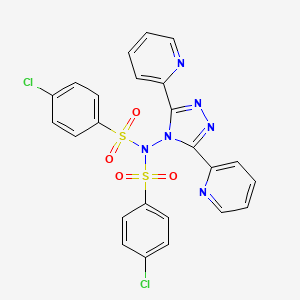
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a triazole ring, and multiple chlorine and pyridine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Sulfonamide Formation: The triazole intermediate is then reacted with sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the triazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: Another sulfonamide compound with herbicidal properties.
4-Chlorobenzylsulfonyl chloride: A related compound used in organic synthesis.
Uniqueness
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide is unique due to its combination of a triazole ring and multiple pyridine substituents, which confer distinct electronic properties and potential for diverse chemical reactivity compared to other sulfonamide compounds.
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N6O4S2/c25-17-7-11-19(12-8-17)37(33,34)32(38(35,36)20-13-9-18(26)10-14-20)31-23(21-5-1-3-15-27-21)29-30-24(31)22-6-2-4-16-28-22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXGGJVQJSVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N(S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B3015480.png)
![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)

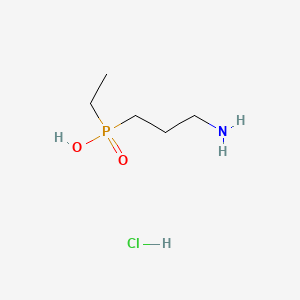
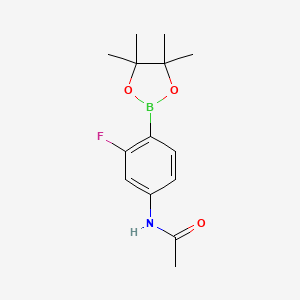
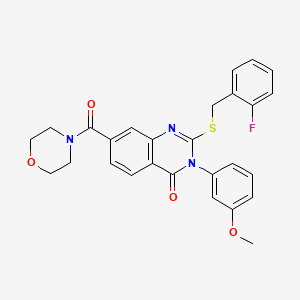
![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)
![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B3015493.png)
![tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate](/img/structure/B3015494.png)

![2-(2-fluorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B3015499.png)
![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)
